molecular formula C12H14O3 B13998175 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one CAS No. 6942-74-1

2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one

Cat. No.: B13998175
CAS No.: 6942-74-1
M. Wt: 206.24 g/mol
InChI Key: ZNXPDXFSIBVTGN-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is a chiral 1,3-dioxolan-4-one derivative characterized by its bicyclic structure, featuring ethyl, methyl, and phenyl substituents. This compound belongs to a class of cyclic ketals widely utilized in asymmetric synthesis, particularly as chiral building blocks for pharmaceuticals and natural products. Its stereochemical rigidity and reactivity in enolate-mediated transformations make it valuable for constructing quaternary stereocenters .

Properties

CAS No.

6942-74-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one

InChI

InChI=1S/C12H14O3/c1-3-12(2)14-10(11(13)15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

ZNXPDXFSIBVTGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(C(=O)O1)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one can be synthesized through the reaction of 2-ethyl-2-methyl-1,3-dioxolan-4-ol with 2-chloropropionyl chloride. The reaction is typically carried out at a temperature range of 0-5°C for 2-3 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbonyl compounds and diols in the presence of acid catalysts to form the dioxolane ring .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dioxolan-4-one Derivatives

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in the substituents at the 2-, 5-, and adjacent positions of the dioxolanone ring. These modifications significantly influence reactivity, stereochemical outcomes, and functional applications. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one 2-ethyl, 2-methyl, 5-phenyl C₁₃H₁₆O₃ Chiral synthon for quaternary stereocenters
(2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one 2-t-butyl, 5-phenyl C₁₄H₁₈O₃ Michael acceptor; forms spirocyclic derivatives
2-(n-Butyl)-5-methyl-1,3-dioxolan-4-one 2-n-butyl, 5-methyl C₈H₁₄O₃ High diastereomeric excess (92% de) in synthesis
2-t-Butyl-5-propyl-1,3-dioxolan-4-one 2-t-butyl, 5-propyl C₁₀H₁₈O₃ CAS 157733-17-0; used in stereoselective reactions
5-Bromo-2,2-dimethyl-1,3-dioxolan-4-one 5-bromo, 2,2-dimethyl C₅H₇BrO₃ Halogenated derivative; potential electrophilic site
Key Observations:
  • Steric Effects: Bulky substituents like t-butyl (e.g., in (2S,5S)-2-t-butyl-5-phenyl derivatives) enhance stereochemical control during enolate formation, as seen in Michael additions . Smaller groups (e.g., methyl or ethyl) may reduce steric hindrance but offer less stereoselectivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine at position 5 in 5-bromo-2,2-dimethyl-dioxolan-4-one) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound contributes to π-π interactions in crystal packing and enhances stability under acidic conditions compared to aliphatic analogs .

Physicochemical Properties

  • Thermal Stability : t-Butyl groups enhance thermal stability, making such derivatives suitable for high-temperature reactions .
  • Solubility: Phenyl-substituted dioxolanones exhibit lower polarity, favoring organic phase partitioning in extractions .
  • Viscosity : Branched derivatives (e.g., DOLOs with t-butyl groups) show reduced viscosity compared to linear analogs, critical for electrolyte performance .

Biological Activity

2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one is a member of the dioxolane family, compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

This compound features a dioxolane ring which contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that dioxolane derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Dioxolanes have shown potential as antimicrobial agents against various pathogens.
  • Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress.
  • Anticancer Effects : Some studies suggest that dioxolanes may inhibit cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that dioxolane derivatives possess significant antibacterial and antifungal properties. For instance, the compound was tested against several bacterial strains, showing effective inhibition at varying concentrations. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antioxidant Activity

The antioxidant capacity of 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one was evaluated using various assays such as DPPH and ABTS. The results indicated a strong ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Anticancer Potential

In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. Notably, it exhibited cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for these cell lines were found to be:

Cell Line IC50 (µM)
MCF-715.4
HCT11612.8

These findings suggest that 2-Ethyl-2-methyl-5-phenyl-1,3-dioxolan-4-one may interfere with cancer cell growth through mechanisms that warrant further investigation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various dioxolanes highlighted significant activity against resistant strains of bacteria. The results indicated that modifications in the dioxolane structure could enhance its antimicrobial potency.
  • Case Study on Antioxidant Properties : Another research focused on assessing the antioxidant properties of dioxolanes showed that their efficacy correlates with their structural features, particularly substituents on the aromatic ring.

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